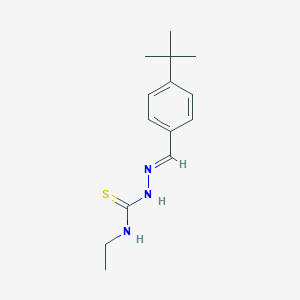![molecular formula C25H28N4O2S B254747 4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B254747.png)
4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile is a chemical compound that has gained attention in scientific research due to its potential in various applications. It is a complex organic molecule that has been synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of 4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins involved in disease processes. It has also been shown to have an effect on cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile are still being studied. However, it has been shown to have an effect on cell growth, proliferation, and apoptosis. It has also been shown to have an effect on cellular metabolism and energy production.
Advantages and Limitations for Lab Experiments
4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also fluorescent, which makes it useful for imaging studies. However, it also has limitations. It is a complex molecule that requires a multi-step synthesis process, which can be time-consuming and expensive. It also has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile. One direction is to further study its potential as a drug candidate for the treatment of various diseases. Another direction is to study its mechanism of action in more detail to better understand its effects on cellular processes. Additionally, future research could focus on developing new synthesis methods for the compound to improve its efficiency and reduce costs.
Synthesis Methods
The synthesis of 4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile is a multi-step process that involves the use of various reagents and conditions. The first step involves the reaction of 2-amino-4,6-dioxo-5,7,8,9-tetrahydro-1H-pyrimido[4,5-b]quinoline-8-carbonitrile with 3-methylbutylsulfinyl chloride to form the corresponding sulfinyl derivative. The sulfinyl group is then oxidized to a sulfonic acid group using hydrogen peroxide. The resulting sulfonic acid derivative is then reacted with 4-[8,8-dimethyl-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile to form the final product.
Scientific Research Applications
The chemical compound 4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile has shown potential in various scientific research applications. It has been studied as a potential drug candidate for the treatment of various diseases such as cancer and viral infections. It has also been used as a fluorescent probe for imaging studies.
properties
Product Name |
4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile |
|---|---|
Molecular Formula |
C25H28N4O2S |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile |
InChI |
InChI=1S/C25H28N4O2S/c1-14(2)9-10-32-24-28-22-21(23(31)29-24)19(16-7-5-15(13-26)6-8-16)20-17(27-22)11-25(3,4)12-18(20)30/h5-8,14,19H,9-12H2,1-4H3,(H2,27,28,29,31) |
InChI Key |
CGLHZYDKWVIUFQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)CCSC1=NC(=O)C2=C(N1)NC3=C(C2C4=CC=C(C=C4)C#N)C(=O)CC(C3)(C)C |
SMILES |
CC(C)CCSC1=NC(=O)C2=C(N1)NC3=C(C2C4=CC=C(C=C4)C#N)C(=O)CC(C3)(C)C |
Canonical SMILES |
CC(C)CCSC1=NC(=O)C2=C(N1)NC3=C(C2C4=CC=C(C=C4)C#N)C(=O)CC(C3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254664.png)
![1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254665.png)

![3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254668.png)
![2-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B254669.png)
![(2Z)-6-(4-chlorobenzyl)-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B254670.png)

![6-{[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}hexanoic acid](/img/structure/B254677.png)
![2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B254678.png)
![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B254681.png)


![N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine](/img/structure/B254700.png)
![N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B254702.png)